2-Methyl-4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine
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Overview
Description
2-Methyl-4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically active molecules, including nucleotides and certain drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2-methylpyrimidine, the ring is functionalized to introduce the desired substituents.
Introduction of Imidazole Group: The imidazole ring is introduced through a nucleophilic substitution reaction, often using 2-methylimidazole as a reagent.
Attachment of Piperazine:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions could target the imidazole or pyrimidine rings, potentially leading to the formation of partially or fully saturated derivatives.
Substitution: The compound can undergo various substitution reactions, particularly at the nitrogen atoms in the imidazole and piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include hydroxylated, carbonylated, or alkylated derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, particularly if the compound exhibits biological activity such as enzyme inhibition or receptor modulation.
Industry: Potential use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine: Lacks the additional methyl group on the imidazole ring.
4-(2-Methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine: Lacks the methyl group on the pyrimidine ring.
Uniqueness
The presence of both the methyl group on the imidazole ring and the piperazine group on the pyrimidine ring may confer unique chemical and biological properties to 2-Methyl-4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine, potentially enhancing its activity or selectivity in certain applications.
Properties
Molecular Formula |
C13H18N6 |
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Molecular Weight |
258.32 g/mol |
IUPAC Name |
2-methyl-4-(2-methylimidazol-1-yl)-6-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C13H18N6/c1-10-16-12(18-6-3-14-4-7-18)9-13(17-10)19-8-5-15-11(19)2/h5,8-9,14H,3-4,6-7H2,1-2H3 |
InChI Key |
VKWBTKLPPMTUPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCNCC2)N3C=CN=C3C |
Origin of Product |
United States |
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